molecular formula C20H23ClN2O3 B3739523 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B3739523
M. Wt: 374.9 g/mol
InChI Key: NCLANZSDHPGRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been extensively researched for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception.
Biochemical and Physiological Effects:
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. These effects are thought to be mediated by its interaction with serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages as a research tool, including its ability to selectively activate serotonin receptors and its relatively low toxicity. However, its use is limited by its potential for abuse and its legal status in many countries.

Future Directions

There are several potential future directions for research on 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of anxiety disorders and depression. Another area of interest is its use as a research tool to study the role of serotonin receptors in various physiological and pathological processes. Finally, further research is needed to better understand the mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine and its potential interactions with other compounds.

Scientific Research Applications

1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. It has been shown to have anxiogenic and hallucinogenic effects and has been used as a research tool to study the mechanisms of action of other compounds.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-15-13-16(21)7-8-18(15)26-14-20(24)23-11-9-22(10-12-23)17-5-3-4-6-19(17)25-2/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLANZSDHPGRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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